molecular formula C10H20O3 B120133 1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol CAS No. 145385-69-9

1-(Hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol

Cat. No.: B120133
CAS No.: 145385-69-9
M. Wt: 188.26 g/mol
InChI Key: TVWCVYDBLMOUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-p-Menthane-1, 7, 8-triol belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. cis-p-Menthane-1, 7, 8-triol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, cis-p-menthane-1, 7, 8-triol is primarily located in the cytoplasm. Outside of the human body, cis-p-menthane-1, 7, 8-triol can be found in herbs and spices. This makes cis-p-menthane-1, 7, 8-triol a potential biomarker for the consumption of this food product.

Properties

CAS No.

145385-69-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

1-(hydroxymethyl)-4-(2-hydroxypropan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H20O3/c1-9(2,12)8-3-5-10(13,7-11)6-4-8/h8,11-13H,3-7H2,1-2H3

InChI Key

TVWCVYDBLMOUAI-UHFFFAOYSA-N

SMILES

CC(C)(C1CCC(CC1)(CO)O)O

Canonical SMILES

CC(C)(C1CCC(CC1)(CO)O)O

melting_point

137-139°C

Key on ui other cas no.

145385-69-9
154843-72-8

physical_description

Solid

Synonyms

4-menthane-1,7,8-triol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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